1-[3-(1H-1,2,3-Benzotriazol-1-yl)-2-chloropropyl]-1H-1,2,3-benzotriazole
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Overview
Description
1-[3-(1H-1,2,3-Benzotriazol-1-yl)-2-chloropropyl]-1H-1,2,3-benzotriazole is a compound that features two benzotriazole moieties linked by a chloropropyl chain. Benzotriazole itself is a heterocyclic compound with a five-membered ring containing three consecutive nitrogen atoms. This compound is known for its versatility in various chemical reactions and its applications in different fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(1H-1,2,3-Benzotriazol-1-yl)-2-chloropropyl]-1H-1,2,3-benzotriazole typically involves the reaction of benzotriazole with 1,3-dichloropropane under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the nitrogen atom of benzotriazole attacks the carbon atom of 1,3-dichloropropane, displacing a chloride ion. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
1-[3-(1H-1,2,3-Benzotriazol-1-yl)-2-chloropropyl]-1H-1,2,3-benzotriazole undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The compound can react with nucleophiles such as amines or thiols, leading to the substitution of the chlorine atom.
Oxidation: The benzotriazole moieties can undergo oxidation reactions, forming various oxidized products.
Reduction: The compound can be reduced under specific conditions to yield reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents such as DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: Substituted benzotriazole derivatives.
Oxidation: Oxidized benzotriazole products.
Reduction: Reduced benzotriazole derivatives.
Scientific Research Applications
1-[3-(1H-1,2,3-Benzotriazol-1-yl)-2-chloropropyl]-1H-1,2,3-benzotriazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Employed as a corrosion inhibitor in metalworking fluids and as a stabilizer in polymers.
Mechanism of Action
The mechanism of action of 1-[3-(1H-1,2,3-Benzotriazol-1-yl)-2-chloropropyl]-1H-1,2,3-benzotriazole involves its interaction with various molecular targets. The benzotriazole moieties can form coordination complexes with metal ions, which is the basis for its use as a corrosion inhibitor. In biological systems, the compound can interact with enzymes and other proteins, potentially inhibiting their activity. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
1H-Benzotriazole: A simpler compound with similar chemical properties but lacking the chloropropyl linkage.
2-(1H-Benzotriazol-1-yl)acetonitrile: Another benzotriazole derivative with different substituents.
1-(1H-Benzotriazol-1-yl)-3-chloroacetone: A related compound with a different carbon chain length.
Uniqueness
This structure allows for versatile modifications and interactions with various chemical and biological targets .
Properties
IUPAC Name |
1-[3-(benzotriazol-1-yl)-2-chloropropyl]benzotriazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN6/c16-11(9-21-14-7-3-1-5-12(14)17-19-21)10-22-15-8-4-2-6-13(15)18-20-22/h1-8,11H,9-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSFJIVDTDFQOHP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CC(CN3C4=CC=CC=C4N=N3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.76 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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